2-(2-Bromo-6-fluorophenyl)acetonitrile

描述

Systematic IUPAC Nomenclature and Structural Representation

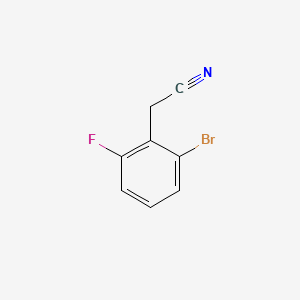

The chemical compound 2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile with a systematic IUPAC name derived from its structural features. The parent structure is a benzene ring substituted with bromine and fluorine atoms at positions 2 and 6, respectively. The acetonitrile group (-CH$$_2$$CN) is attached to the carbon adjacent to the bromine atom.

The IUPAC name follows the numbering system that prioritizes substituents based on their positions and alphabetical order. The term acetonitrile denotes the presence of a cyanomethyl (-CH$$_2$$CN) group. The structural formula (Figure 1) illustrates the planar aromatic ring with substituents at positions 2 (bromine) and 6 (fluorine), while the nitrile group extends from the carbon at position 1.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Structural Formula | C$$6$$H$$3$$BrF-CH$$_2$$CN |

| SMILES Notation | N#CCC1=C(C=CC=C1Br)F |

| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N |

The SMILES notation N#CCC1=C(C=CC=C1Br)F encodes the connectivity of atoms, emphasizing the nitrile group (N#C-), the methylene bridge (-CH$$_2$$-), and the substituted benzene ring.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 936693-22-0 , which serves as a universal identifier in chemical databases and commercial catalogs. Alternative designations include supplier-specific codes and synonyms, which are critical for cross-referencing in research and procurement contexts.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 936693-22-0 |

| MDL Number | MFCD11226884 |

| Other Synonyms | 2-Bromo-6-fluorophenylacetonitrile; (2-Bromo-6-fluorophenyl)acetonitrile |

The MDL Number MFCD11226884 is frequently used in laboratory and industrial settings for inventory management. Commercial suppliers may assign additional catalog numbers, such as Y221019 (AchemBlock) or CSSB00009817144 (Chemspace), to streamline product identification.

Molecular Formula and Weight Analysis

The molecular formula C$$8$$H$$5$$BrFN reflects the compound’s elemental composition: eight carbon atoms, five hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (8 \times 12.01) + (5 \times 1.008) + 79.90 + 19.00 + 14.01 = 214.03 \, \text{g/mol}

$$

A detailed elemental analysis reveals the following mass percentages:

| Element | Atomic Count | Atomic Weight (g/mol) | Mass Contribution (%) |

|---|---|---|---|

| Carbon | 8 | 12.01 | 44.89% |

| Hydrogen | 5 | 1.008 | 2.36% |

| Bromine | 1 | 79.90 | 37.33% |

| Fluorine | 1 | 19.00 | 8.88% |

| Nitrogen | 1 | 14.01 | 6.55% |

The high bromine content (37.33%) underscores its role in influencing the compound’s reactivity, particularly in nucleophilic substitution reactions. The nitrile group contributes to the compound’s polarity, as evidenced by its logP value of 2.58 , indicating moderate hydrophobicity.

属性

IUPAC Name |

2-(2-bromo-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEXNLSISKHIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936693-22-0 | |

| Record name | 2-(2-bromo-6-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step-by-Step Procedure

-

- Dissolve 2-fluorotoluene in dichloromethane.

- Add NBS incrementally while stirring at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, extract the product using an organic solvent and dry over anhydrous magnesium sulfate.

-

- Dissolve the brominated intermediate in DMF.

- Add sodium cyanide and a catalytic amount of CuI.

- Heat the mixture to 80°C under nitrogen atmosphere for several hours.

- Cool the reaction mixture and quench with water.

- Extract the product with an organic solvent and purify by recrystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, FeBr₃ | Dichloromethane | Room Temp. | ~85 |

| Cyanation | NaCN, CuI | DMF | 80°C | ~75 |

Notes on Reaction Mechanisms

-

- The electron-withdrawing fluorine atom activates the ortho position for electrophilic substitution by bromine.

-

- The copper catalyst facilitates nucleophilic substitution by activating the bromine atom for displacement by cyanide ions.

Challenges and Considerations

- Selectivity: Ensuring selective bromination at the desired position requires careful control of reaction conditions.

- Safety: Handling of toxic reagents like NaCN requires strict adherence to safety protocols.

- Purity: Impurities can arise from side reactions, necessitating thorough purification steps.

化学反应分析

2-(2-Bromo-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

科学研究应用

2-(2-Bromo-6-fluorophenyl)acetonitrile is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)acetonitrile depends on its specific applicationFor example, when used as a precursor in drug synthesis, the resulting compounds may interact with enzymes, receptors, or other proteins to exert their effects . The exact mechanism will vary based on the specific derivative and its intended use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

a. (2-Bromo-1,3-benzothiazol-6-yl)acetonitrile (CAS: 924287-70-7)

- Structure : Contains a benzothiazole ring (a heterocycle with sulfur and nitrogen) instead of a fluorophenyl group.

- Molecular Formula : C₉H₅BrN₂S.

- Key Differences :

b. 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structure: Features a brominated acetophenone backbone with a methoxy (-OCH₃) substituent.

- Molecular Formula : C₉H₉BrO₂.

- Key Differences :

- Functional Group: Ketone (-CO-) vs. nitrile (-CN). Ketones are less polar but more reactive in nucleophilic acyl substitutions.

- Electronic Effects: Methoxy is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference impacts aromatic electrophilic substitution reactivity .

Electronic and Reactivity Profiles

a. HOMO/LUMO Analysis

While direct data for 2-(2-Bromo-6-fluorophenyl)acetonitrile is unavailable, studies on coumarin-acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that electron-withdrawing groups (Br, F) lower LUMO energies, enhancing electrophilicity . For the target compound:

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₄BrNO | 244.13 | 1514221-32-9 | Br (C2), F (C6), -CH₂CN |

| (2-Bromo-benzothiazol-6-yl)acetonitrile | C₉H₅BrN₂S | 253.12 | 924287-70-7 | Benzothiazole ring, Br (C2), -CH₂CN |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | 2632-13-5 | Br (C2), -OCH₃ (C4'), -COCH₃ |

生物活性

Overview

2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS No. 936693-22-0) is an organic compound with the molecular formula C₈H₅BrFN. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound is characterized by a bromine and fluorine substitution on the phenyl ring, which influences its reactivity and biological interactions.

The synthesis of this compound typically involves the bromination of 2-fluorobenzyl cyanide using brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The compound is solid at room temperature with a melting point of 60-62°C.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or antibacterial effects.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 30 - 75 |

| Pseudomonas aeruginosa | 50 - 100 |

The compound's mechanism involves disruption of protein synthesis and nucleic acid production pathways, making it effective against biofilm-forming bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

In preclinical studies, this compound demonstrated promising anti-inflammatory properties. A study involving rat models showed that treatment with this compound significantly reduced gastric mucosal damage compared to control groups when administered at doses of 60 mg/kg. This suggests a favorable safety profile for potential therapeutic use in inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's ability to combat biofilm-forming bacteria, particularly MRSA, demonstrating moderate-to-good antibiofilm activity and outperforming some conventional antibiotics .

- Inflammation Models : In controlled experiments assessing anti-inflammatory effects, rats treated with the compound displayed reduced signs of inflammation compared to control groups. The scoring system for gastric mucosal damage indicated a protective effect against ulceration.

- Pharmacological Interactions : Preliminary findings suggest that this compound may exhibit synergistic effects when combined with other antibiotics or anti-inflammatory agents, indicating potential for combination therapies in clinical settings.

常见问题

Q. What are the established synthetic routes for 2-(2-Bromo-6-fluorophenyl)acetonitrile?

Answer: The compound is synthesized via nucleophilic substitution or cyanation reactions. For example, Enamine Ltd. lists it as a building block (CAS: 1514221-32-9) derived from bromo-fluoro-substituted aryl precursors. A typical method involves reacting 2-bromo-6-fluorobenzyl bromide with cyanide sources (e.g., KCN or TMSCN) under controlled conditions. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrFN | |

| CAS RN | 1514221-32-9 | |

| Storage Conditions | 0–6°C (to prevent degradation) | |

| Purity | >95% (HPLC) |

Q. How can researchers confirm the structural integrity of this compound?

Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement and ORTEP-III for 3D visualization of crystallographic data .

- NMR Spectroscopy : Analyze and NMR peaks for characteristic signals (e.g., nitrile C≡N at ~110–120 ppm, aromatic protons at 6.5–8.0 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 214.03 for [M+H]⁺) .

Q. What precautions are necessary for handling and storing this compound?

Answer:

- Store at 0–6°C in airtight containers to prevent thermal decomposition or moisture absorption .

- Use inert atmospheres (N₂/Ar) during reactions to avoid side reactions with ambient moisture.

- Safety Data: Analogous compounds (e.g., 2-(2,6-difluorophenyl)acetonitrile) exhibit hazards (H302: harmful if swallowed; H315: skin irritation), suggesting similar precautions .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing fluorine and bromine groups activate the phenyl ring for electrophilic substitutions while directing reactions to specific positions. For example:

Q. Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity in Cross-Coupling | Key Reference |

|---|---|---|

| 2-Bromo-6-fluorobenzonitrile | Moderate | |

| 2-(2,6-Difluorophenyl)acetonitrile | High (due to dual F activation) |

Q. What role does this compound play in agrochemical or pharmaceutical intermediates?

Answer:

- Herbicide Development : The bromo-fluoro-phenyl moiety is a key scaffold in herbicides like cinflubrolin, which inhibits plant cell division .

- Drug Discovery : Acetonitrile derivatives serve as precursors for heterocycles (e.g., benzimidazoles or chromenes) with bioactive potential .

Q. How can researchers resolve contradictions in spectral data or synthetic yields?

Answer:

- Experimental Design : Use factorial designs (e.g., varying solvent polarity, temperature) to identify optimal conditions. For HPLC analysis, screen ethanol/acetonitrile ratios and pH to resolve co-eluting impurities .

- Data Validation : Cross-reference NMR shifts with computational predictions (DFT) or databases like SciFinder.

Q. What advanced computational methods support mechanistic studies of this compound?

Answer:

- DFT Calculations : Model reaction pathways (e.g., transition states in cyanation) using Gaussian or ORCA software.

- Molecular Docking : Study interactions with biological targets (e.g., herbicide-binding enzymes) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。